![molecular formula C15H18N2 B13222605 3-[3-(2-Aminoethyl)phenyl]-N-methylaniline](/img/structure/B13222605.png)
3-[3-(2-Aminoethyl)phenyl]-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Aminoethyl)phenyl]-N-methylaniline is an organic compound that belongs to the class of aromatic amines It features a phenyl ring substituted with an aminoethyl group and an N-methyl aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Aminoethyl)phenyl]-N-methylaniline typically involves multi-step organic reactions. One common method is the reductive amination of 3-(2-nitroethyl)aniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction conditions often include:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2-Aminoethyl)phenyl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen or nitro groups on the phenyl ring.
Applications De Recherche Scientifique
3-[3-(2-Aminoethyl)phenyl]-N-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 3-[3-(2-Aminoethyl)phenyl]-N-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the aromatic ring can participate in π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Aminoethyl)aniline: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-Methyl-3-phenylpropan-1-amine: Similar structure but with different substitution patterns on the phenyl ring.
3-(2-Aminoethyl)phenol: Contains a hydroxyl group instead of an N-methyl aniline moiety.
Uniqueness
3-[3-(2-Aminoethyl)phenyl]-N-methylaniline is unique due to the presence of both an aminoethyl group and an N-methyl aniline moiety, which can influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse interactions and modifications, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C15H18N2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
3-[3-(2-aminoethyl)phenyl]-N-methylaniline |
InChI |
InChI=1S/C15H18N2/c1-17-15-7-3-6-14(11-15)13-5-2-4-12(10-13)8-9-16/h2-7,10-11,17H,8-9,16H2,1H3 |
Clé InChI |
HGJMKKYUAAKQPX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC(=C1)C2=CC=CC(=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


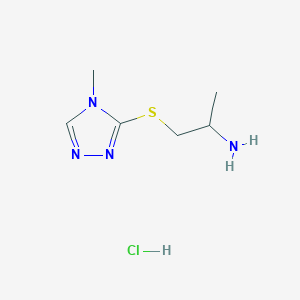

![tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13222533.png)
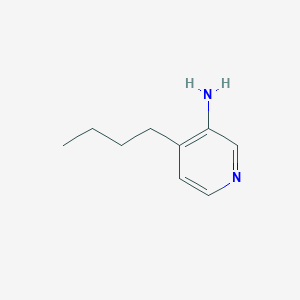

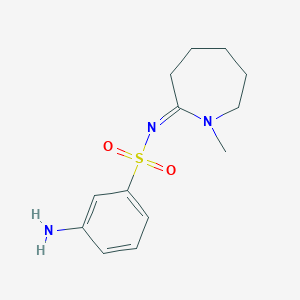
![Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13222551.png)
![4-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13222554.png)
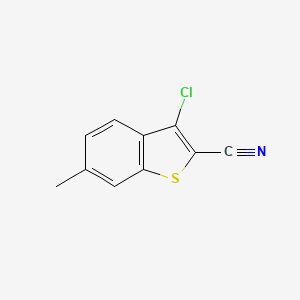
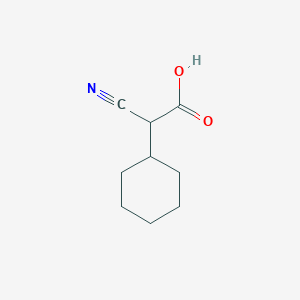
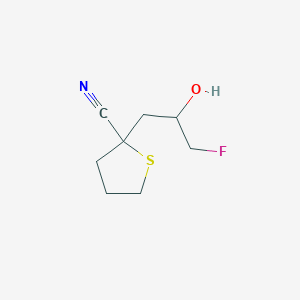
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13222582.png)
![4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13222588.png)
![5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13222592.png)
